

Application Note: A Scalable Synthetic Route to 3-(3-Methylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

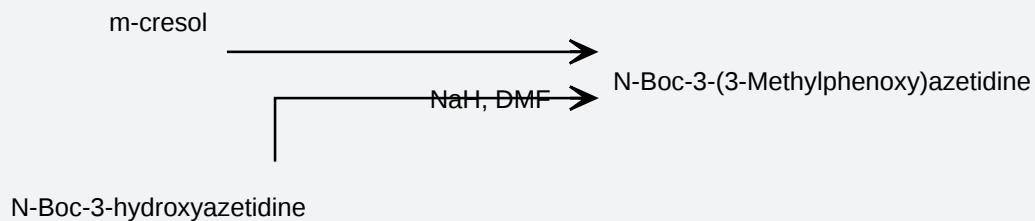
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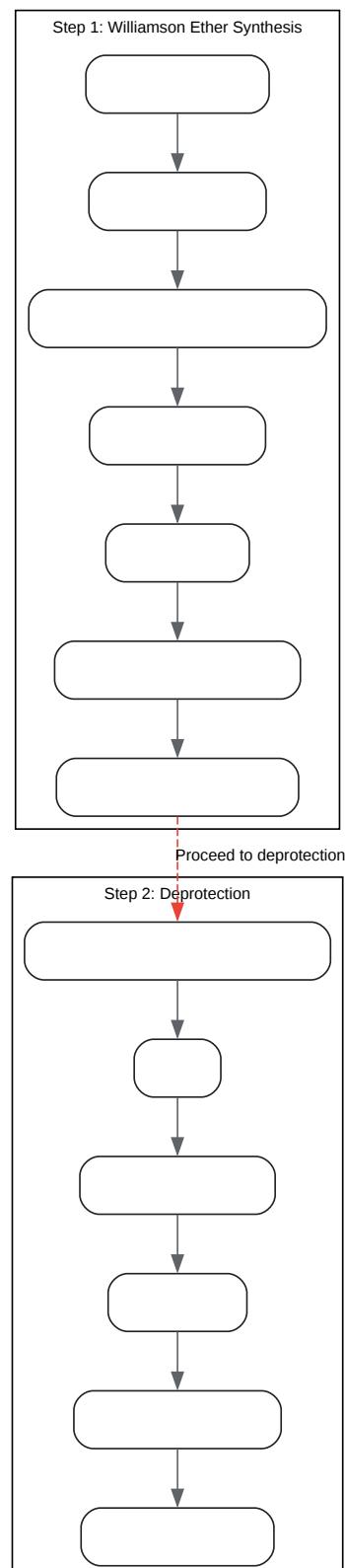
Introduction

3-(3-Methylphenoxy)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the azetidine ring. The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery programs. This application note details a practical and efficient multi-step synthesis for the large-scale preparation of **3-(3-Methylphenoxy)azetidine**, commencing from commercially available N-Boc-3-hydroxyazetidine and m-cresol. The described protocol is designed for ease of operation and purification, making it suitable for implementation in a process chemistry setting.

Overall Reaction Scheme

The synthesis of **3-(3-Methylphenoxy)azetidine** is accomplished via a two-step sequence involving a Williamson ether synthesis followed by deprotection of the azetidine nitrogen.

Step 2: Deprotection**Step 1: Williamson Ether Synthesis**

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